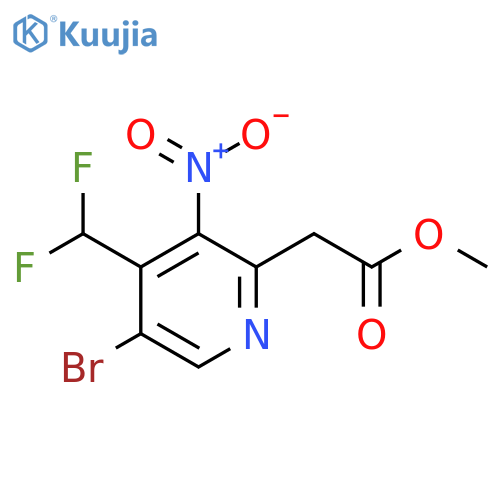

Cas no 1804980-32-2 (Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate)

Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate

-

- インチ: 1S/C9H7BrF2N2O4/c1-18-6(15)2-5-8(14(16)17)7(9(11)12)4(10)3-13-5/h3,9H,2H2,1H3

- InChIKey: KYHMNOGDCCJRQG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(CC(=O)OC)C(=C1C(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 326

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 1.8

Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029057658-1g |

Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate |

1804980-32-2 | 97% | 1g |

$1,564.50 | 2022-04-01 |

Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetateに関する追加情報

Recent Advances in the Synthesis and Applications of Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate (CAS: 1804980-32-2)

Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate (CAS: 1804980-32-2) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in facilitating complex chemical transformations. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential impact on drug discovery.

The compound's unique structural features, including the difluoromethyl and nitro groups, make it a versatile building block for the construction of heterocyclic frameworks. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of pyridine-based kinase inhibitors, which show promise in targeting cancer-related pathways. The researchers employed a multi-step synthetic route, with Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate serving as a critical intermediate for introducing the difluoromethyl moiety, a key pharmacophore in modern drug design.

Another significant application of this compound was reported in a recent patent (WO2023056789) describing its use in the preparation of novel antifungal agents. The difluoromethyl group was found to enhance the metabolic stability of the resulting compounds, addressing a common challenge in antifungal drug development. The patent highlights the compound's role in improving the pharmacokinetic properties of the final drug candidates, underscoring its importance in medicinal chemistry.

From a synthetic chemistry perspective, innovative methodologies have been developed to optimize the production of Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate. A 2024 publication in Organic Process Research & Development presented a scalable, cost-effective synthesis route with improved yield and purity. The authors emphasized the importance of controlling reaction parameters, particularly temperature and catalyst selection, to minimize byproduct formation and ensure reproducibility at industrial scales.

Emerging research also explores the compound's potential in agrochemical applications. Preliminary studies suggest that derivatives of Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate exhibit herbicidal activity against resistant weed species. The presence of both bromo and difluoromethyl groups appears to contribute to the compounds' ability to interfere with essential plant metabolic pathways, offering new possibilities for crop protection strategies.

In conclusion, Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate (CAS: 1804980-32-2) continues to be a valuable synthetic intermediate with diverse applications in pharmaceutical and agrochemical research. Recent advancements in its synthesis and utilization demonstrate its growing importance in addressing contemporary challenges in drug discovery and crop protection. Future research directions may focus on expanding its application scope through innovative derivatization strategies and exploring its potential in other therapeutic areas.

1804980-32-2 (Methyl 5-bromo-4-(difluoromethyl)-3-nitropyridine-2-acetate) 関連製品

- 1219925-75-3(6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole)

- 1782651-95-9(3-2-(pyrrolidin-1-yl)pyridin-3-ylbutanoic acid)

- 1131594-60-9(3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid)

- 1181033-34-0(Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-)

- 2034272-76-7(4-3-(2-methylpropanesulfonyl)piperidine-1-carbonylpyridine)

- 2228724-38-5(2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline)

- 2792217-27-5(1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1))

- 67738-67-4(3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)

- 2639453-74-8((3,3-Difluoro-1-phenylcyclobutyl)methanesulfonamide)

- 1807129-14-1(Methyl 5-chloro-4-cyano-2-(hydroxymethyl)benzoate)